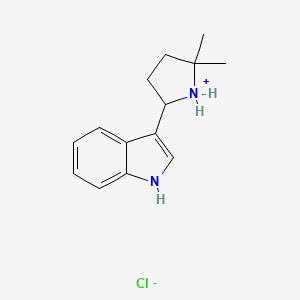
Fmoc-PEG2-Val-Cit-PAB-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-PEG2-Val-Cit-PAB-OH is a compound used primarily as an enzyme-cleavable linker in antibody-drug conjugates (ADCs). It features a Boc-protected amine, a hydrophilic polyethylene glycol (PEG) spacer, and a Val-Cit-PAB dipeptide. The benzylic alcohol on the PAB can be used to attach reactive groups such as PNP for conjugation with drug payloads .
Métodos De Preparación
The synthesis of Fmoc-PEG2-Val-Cit-PAB-OH involves multiple steps:
Fmoc Protection: The Fmoc group is introduced to protect the amine group.
PEG Spacer Addition: The PEG2 spacer is added to enhance hydrophilicity.
Val-Cit-PAB Dipeptide Formation: The Val-Cit-PAB dipeptide is synthesized and attached to the PEG spacer.
Boc Protection: The amine group is protected with a Boc group to prevent unwanted reactions during subsequent steps.
Industrial production methods typically involve large-scale synthesis using automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity .
Análisis De Reacciones Químicas
Fmoc-PEG2-Val-Cit-PAB-OH undergoes several types of chemical reactions:
Deprotection: The Fmoc group can be removed using piperidine under basic conditions to reveal a primary amine for coupling reactions.
Conjugation: The benzylic alcohol on the PAB can react with reactive groups like PNP for drug conjugation.
Common reagents used in these reactions include piperidine for deprotection and various proteases for cleavage. The major products formed are the deprotected amine and the released drug payload .
Aplicaciones Científicas De Investigación
Fmoc-PEG2-Val-Cit-PAB-OH is widely used in scientific research, particularly in the development of ADCs. Its applications include:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Facilitates targeted drug delivery by linking antibodies to cytotoxic drugs.
Medicine: Enhances the efficacy and specificity of cancer treatments by ensuring the drug is released only inside target cells
Industry: Employed in the production of ADCs for clinical and research purposes.
Mecanismo De Acción
The mechanism of action of Fmoc-PEG2-Val-Cit-PAB-OH involves several steps:
Targeting: The ADC binds to specific antigens on the surface of target cells.
Internalization: The ADC is internalized into the cell via endocytosis.
Cleavage: The Val-Cit-PAB linker is cleaved by cathepsin B in the lysosome, releasing the drug payload.
Action: The released drug exerts its cytotoxic effects on the target cell.
Comparación Con Compuestos Similares
Fmoc-PEG2-Val-Cit-PAB-OH is unique due to its enzyme-cleavable nature and the presence of a hydrophilic PEG spacer. Similar compounds include:
Fmoc-Val-Cit-PAB-OH: Lacks the PEG spacer, making it less hydrophilic.
Fmoc-PEG4-Val-Cit-PAB-OH: Contains a longer PEG spacer, which may affect its pharmacokinetics and biodistribution.
vcMMAE: A Val-Cit-PABC linker coupled to monomethyl auristatin E, used in several approved ADCs.
These comparisons highlight the versatility and specificity of this compound in targeted drug delivery systems.
Propiedades
Fórmula molecular |
C40H52N6O9 |
|---|---|
Peso molecular |
760.9 g/mol |
Nombre IUPAC |
9H-fluoren-9-ylmethyl N-[2-[2-[3-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C40H52N6O9/c1-26(2)36(38(50)45-34(12-7-18-42-39(41)51)37(49)44-28-15-13-27(24-47)14-16-28)46-35(48)17-20-53-22-23-54-21-19-43-40(52)55-25-33-31-10-5-3-8-29(31)30-9-4-6-11-32(30)33/h3-6,8-11,13-16,26,33-34,36,47H,7,12,17-25H2,1-2H3,(H,43,52)(H,44,49)(H,45,50)(H,46,48)(H3,41,42,51)/t34-,36-/m0/s1 |
Clave InChI |
FBVVAZALMCENSE-GIWKVKTRSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES canónico |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


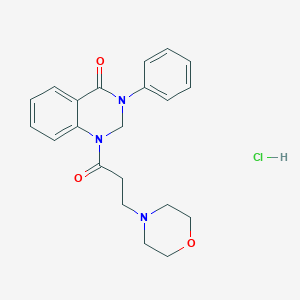
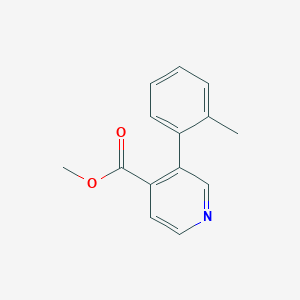
![N-tert-butyl-1-[3-[(7-ethyl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)amino]propyl]piperidine-4-carboxamide](/img/structure/B13730145.png)
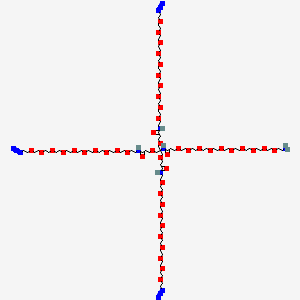

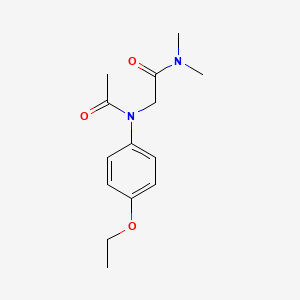
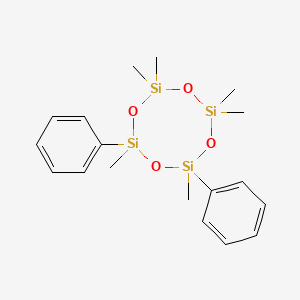
![9,10-Anthracenedione, 1,5-dihydroxy-4-[[3-(1-hydroxyethyl)phenyl]amino]-8-nitro-](/img/structure/B13730193.png)

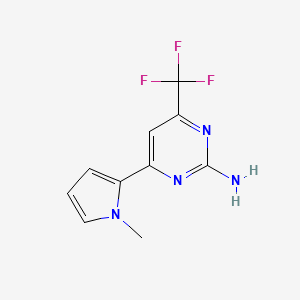

![(E)-3-[4-[(E)-3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxoprop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]prop-2-enamide;2,2,2-trifluoroacetic acid](/img/structure/B13730226.png)
